molecular formula C14H13NO3S B5912090 4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

Cat. No. B5912090
M. Wt: 275.32 g/mol
InChI Key: NYCOFKWEJTXJHU-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye that has been used for various purposes in the scientific research field. It has been widely studied for its potential therapeutic effects in treating neurological disorders, cancer, and other diseases.

Mechanism of Action

Methylene blue works by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects
Methylene blue has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to improve mitochondrial function and increase oxygen delivery to tissues.

Advantages and Limitations for Lab Experiments

One advantage of using methylene blue in lab experiments is its stability and low toxicity. However, its potential interactions with other compounds and variability in purity can be limitations.

Future Directions

Possible future directions for research on methylene blue include further investigation into its therapeutic effects in treating neurological disorders, as well as its potential use as a diagnostic tool for certain types of cancer. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

Methylene blue can be synthesized through the reaction of dimethylaniline and aniline with sodium nitrite and hydrochloric acid. The product is then purified through a series of recrystallizations and filtrations.

Scientific Research Applications

Methylene blue has been used in various scientific research applications, including as a stain for histological studies, a redox indicator, and a mitochondrial function marker. It has also been studied for its potential therapeutic effects in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

(NZ)-4-methyl-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-12-5-8-14(16)11(2)9-12/h3-9H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCOFKWEJTXJHU-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=O)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

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